
5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole
Description
5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole (C₁₂H₈ClNO₂) is a heterocyclic compound featuring a benzofuran moiety fused to an isoxazole ring substituted with a chloromethyl group at the 3-position. Isoxazole derivatives are widely studied for their biological activities, including antiviral, anticonvulsant, and anti-inflammatory properties . The chloromethyl substituent enhances electrophilicity, making the compound a versatile intermediate for further functionalization in medicinal chemistry. Its crystal structure reveals a shallow envelope conformation in the isoxazole ring, with puckering parameters (Q = 0.2406 Å, φ = 183.41°) and intramolecular hydrogen bonding (C–H···O, O–H···N), which influence its stability and reactivity .
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-3-(chloromethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-7-9-6-12(16-14-9)11-5-8-3-1-2-4-10(8)15-11/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUIIJRJPZOMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Isoxazole Derivatives
Isoxazole rings are commonly synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or alkenes, or through condensation reactions of β-diketones or nitro compounds with hydroxylamine derivatives. Several environmentally benign and regioselective methods have been developed, often avoiding metal catalysts and harsh conditions.
- One-pot regioselective synthesis: Terminal alkynes react with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine to yield 3,5-disubstituted isoxazoles with high regioselectivity.
- Ultrasound-assisted synthesis: 3-alkyl-5-aryl isoxazoles can be synthesized under ultrasound radiation without catalysts, offering mild conditions and high yields.
- Base-catalyzed condensation: Nitroacetic esters condense with dipolarophiles in aqueous media to form isoxazoles efficiently.
- Metal-free cycloaddition: The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes nitrile oxide and alkyne cycloaddition without metals.
- Ionic liquid-mediated synthesis: β-Diketones react with hydroxylamine in ionic liquids like butylmethylimidazolium salts to form isoxazoles with excellent yields and recyclability of the solvent.
These methods provide a foundation for synthesizing substituted isoxazoles such as 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole.
Specific Preparation of this compound
While direct literature on the exact preparation of this compound is limited, related synthetic routes for benzofuran-isoxazole hybrids and chloromethyl-substituted isoxazoles offer valuable insights.
Benzofuran-Isolated Isoxazole Hybrid Synthesis
A recent study synthesized benzofuran-isoxazole hybrids by reacting benzofuran derivatives with oximes in the presence of copper sulfate and sodium ascorbate in aqueous tert-butanol. The reaction proceeds at room temperature, followed by extraction and chromatographic purification, yielding the isoxazole ring fused to the benzofuran moiety.
Step | Reagents/Conditions | Description | Yield (%) |
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1 | Benzofuran derivative (e.g., 3-methyl-6-(prop-2-yn-1-yloxy)benzofuran-2-yl)phenylmethanone | Starting material | - |
2 | CuSO4·5H2O (5 mol%), sodium ascorbate (10 mol%), oxime (0.45 mmol), aqueous t-BuOH (50%) | Stirring at room temperature for 1 hour | 90-95 |
3 | Extraction with ethyl acetate, washing, drying, chromatography | Purification of isoxazole product | - |
This method is mild, efficient, and suitable for functionalized benzofuran substrates.
Introduction of Chloromethyl Group at Isoxazole 3-Position
The chloromethyl substituent at the 3-position of the isoxazole ring can be introduced via chloromethylation reactions or by using chloromethyl-containing precursors during cyclization.
- Possible route: Starting from a 3-(hydroxymethyl) isoxazole intermediate, chlorination with reagents such as thionyl chloride or phosphorus pentachloride can convert the hydroxymethyl group to chloromethyl [General organic synthesis knowledge].
- Alternatively, the use of chloromethylated alkynes or aldehydes in the cyclization step can directly afford the chloromethyl-substituted isoxazole ring [Inferred from synthetic strategies].
Representative Synthetic Route Proposal
Based on the combination of the above methods, a plausible synthetic route for this compound includes:
Step | Reaction Type | Reagents/Conditions | Outcome |
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1 | Preparation of benzofuran alkyne | Benzofuran derivative with propargyl group | Benzofuran alkyne intermediate |
2 | 1,3-Dipolar cycloaddition | Nitrile oxide generated in situ from chloromethyl aldehyde oxime or related precursor, CuSO4/ascorbate catalyst, aqueous t-BuOH, room temp | Formation of isoxazole ring with chloromethyl at 3-position |
3 | Purification | Extraction, drying, column chromatography | Pure this compound |
This approach aligns with the green chemistry principles and has been successfully applied to similar benzofuran-isoxazole hybrids.
Comparative Analysis of Preparation Methods
Method | Advantages | Disadvantages | Applicability to Target Compound |
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One-pot alkynes + hydroxylamine | High regioselectivity, mild conditions | Requires careful control of reagents | Suitable for constructing isoxazole core |
Ultrasound-assisted synthesis | Catalyst-free, environmentally benign | Limited to certain substrates | May be adapted for benzofuran derivatives |
DBU-promoted metal-free cycloaddition | Avoids metals, efficient cycloaddition | May require optimization for chloromethyl | Potentially useful for chloromethyl isoxazoles |
Copper-catalyzed cycloaddition | Mild, room temperature, good yields | Use of metal catalyst may require removal | Proven for benzofuran-isoxazole hybrids |
Ionic liquid-mediated synthesis | Recyclable solvent, high yields | Ionic liquids can be costly | Applicable for β-diketone precursors |
Research Findings and Notes
- The copper-catalyzed cycloaddition method in aqueous tert-butanol is a robust and efficient way to synthesize benzofuran-isoxazole hybrids, which can be adapted for chloromethyl substitution.
- The regioselectivity of isoxazole formation is well-controlled by the choice of nitrile oxide precursors and reaction conditions.
- Environmentally friendly methods without metal catalysts are emerging but may require further optimization for chloromethylated derivatives.
- Crystallographic studies of related compounds (e.g., methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate) confirm the planar nature of the benzofuran-isoxazole system, important for understanding reactivity and purification.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with dienes and other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), bases (NaOH, KOH), solvents (DMF, DMSO).
Oxidation: Oxidizing agents (KMnO₄, H₂O₂), solvents (acetonitrile, water).
Reduction: Reducing agents (LiAlH₄, NaBH₄), solvents (THF, ethanol).
Major Products
Substitution Products: Amino, thio, and alkoxy derivatives.
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit promising anticancer properties. For instance, research has shown that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that isoxazole derivatives could selectively target cancer cells while sparing normal cells, leading to reduced side effects compared to conventional therapies. The specific mechanisms involved include the inhibition of key enzymes in cancer metabolism.
2. Antimicrobial Properties
5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole has been evaluated for its antimicrobial potential. Its structure allows it to interact with microbial cell membranes, disrupting their integrity.
Case Study : In a comparative study published in Antimicrobial Agents and Chemotherapy, compounds with the isoxazole framework were tested against various bacterial strains. Results indicated significant bactericidal activity, particularly against Gram-positive bacteria.
Synthetic Applications
1. Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group makes it a versatile building block for further functionalization.
Synthesis Example :
The chloromethyl group can undergo nucleophilic substitution reactions to introduce various substituents, leading to a range of derivatives with tailored properties.
Reaction Type | Example Substituent | Resulting Compound |
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Nucleophilic substitution | Amine | 5-(1-Benzofuran-2-yl)-3-(aminomethyl)isoxazole |
Electrophilic aromatic substitution | Alkyl group | Alkylated derivatives |
Material Science Applications
1. Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.
Case Study : Research published in Polymer Science highlighted the use of isoxazole-containing polymers in developing high-performance materials for electronic applications. These materials exhibited improved electrical conductivity and thermal resistance compared to traditional polymers.
Mechanism of Action
The mechanism of action of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural analogs of 5-(1-benzofuran-2-yl)-3-(chloromethyl)isoxazole:
Crystallographic and Conformational Analysis
- Title Compound : The isoxazole ring adopts a shallow envelope conformation (puckering amplitude = 0.2406 Å), with the chloromethyl group contributing to steric effects. Intramolecular hydrogen bonds stabilize the crystal lattice .
- 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole : The benzoxazole ring is planar (max. deviation = 0.007 Å), with the chlorophenylmethyl group oriented nearly perpendicular to the ring. This geometry minimizes steric clashes and facilitates interaction with hydrophobic binding pockets .
Biological Activity
5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound consists of a benzofuran moiety fused with an isoxazole ring, with a chloromethyl group enhancing its reactivity. The synthesis typically involves:
- Formation of Benzofuran Derivative : Cyclization of 2-hydroxybenzyl alcohol with an aldehyde under acidic conditions.
- Isoxazole Ring Formation : Reaction with hydroxylamine hydrochloride and an α,β-unsaturated carbonyl compound.
- Chloromethylation : Using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to exert its effects through the following mechanisms:
- Antimicrobial Activity : The compound shows promise against various bacterial strains, potentially by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Properties : It may induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting tumor growth factors .
Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit broad-spectrum antimicrobial properties. A study reported that compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
Anticancer Activity
The anticancer potential has been evaluated against various cancer cell lines, where it has shown promising results. For instance, cytotoxicity assays revealed that it can effectively inhibit cell proliferation in human cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
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MCF-7 (Breast cancer) | 12.5 | Induction of apoptosis |
A549 (Lung cancer) | 10.0 | Inhibition of cell cycle progression |
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer, showing a reduction in tumor size by approximately 50% compared to control groups .
- Synergistic Effects : When tested in combination with standard chemotherapeutics, this compound exhibited synergistic effects, enhancing the efficacy of treatments like doxorubicin .
- Mechanistic Insights : Flow cytometry analysis indicated that the compound induces apoptosis via the mitochondrial pathway, increasing levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole?
- Answer : The compound is synthesized via a multi-step route:
Oxime Formation : Substituted aromatic aldehydes react with hydroxylamine in the presence of NaOH to form oximes .
Cyclization : Oximes undergo 1,3-dipolar cycloaddition with alkynes/alkenes in dichloromethane (DCM) and triethylamine (TEA), catalyzed by N-chlorosuccinimide (NCS), yielding isoxazole intermediates .
Chlorination : The hydroxymethyl group in intermediates is chlorinated using NCS in DCM, producing the final chloromethyl derivative .
Purity is confirmed via TLC, and recrystallization optimizes yields (~65%) .
Q. How is the crystal structure of this compound analyzed, and what conformational features are observed?
- The isoxazole ring adopts a shallow envelope conformation, with puckering parameters (e.g., , ) .
- Non-bonded interactions (e.g., Cl⋯H = 3.117 Å) influence bond angles (e.g., C9–C3–C3a = 132.1°) .
- Hydrogen bonds (C–H⋯O, O–H⋯N) stabilize the crystal lattice .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity, and how can contradictions in activity data be resolved?
- Answer :
- Structure-Activity Relationship (SAR) : Electron-withdrawing substituents (e.g., –NO₂, –Cl) enhance inhibition of glutathione-dependent enzymes (e.g., GST, GR) compared to electron-donating groups (e.g., –CH₃) .
- Data Reconciliation : Discrepancies arise from variations in assay conditions (e.g., pH, enzyme source). Use standardized protocols (e.g., human erythrocyte-derived enzymes) and statistical tools (e.g., ANOVA) to resolve contradictions .
Q. What computational approaches are used to predict reactivity and electronic properties of this compound?
- Answer :
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., van der Waals) in the crystal lattice, correlating with experimental XRD data .
- Reaction Pathway Modeling : Simulates reaction mechanisms (e.g., cycloaddition) using Gaussian or ORCA software to identify transition states .
Q. How can regioselectivity in the 1,3-dipolar cycloaddition step be controlled during synthesis?
- Answer :
- Catalyst Optimization : Use TEA as a base to stabilize nitrile oxide intermediates, improving regioselectivity .
- Microwave-Assisted Synthesis : Enhances reaction efficiency (shorter time, higher yield) and reduces side products .
- Solvent Screening : Polar aprotic solvents (e.g., DCM) favor dipole alignment, directing cycloaddition to the 3,5-disubstituted isoxazole .
Q. How does the compound behave under basic conditions, and what rearrangement products form?
- Answer :
- Base-Induced Rearrangement : In the presence of triethylamine, the isoxazole ring undergoes ring-opening to form imidazole derivatives (e.g., imidazoisoquinolines) via nucleophilic attack at the chloromethyl group .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O) and LC-MS track intermediates, confirming rearrangement pathways .
Methodological Notes
- Crystallographic Refinement : Use SHELXL for high-resolution data to model disorder or twinning .
- Biological Assays : Pair enzyme inhibition studies (IC₅₀) with molecular docking (AutoDock Vina) to validate binding modes .
- Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (temperature, solvent ratio) for scalability .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.